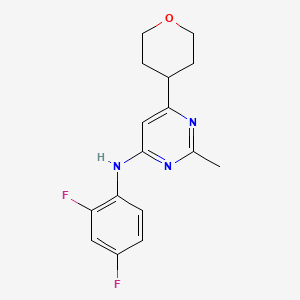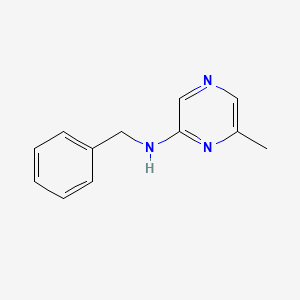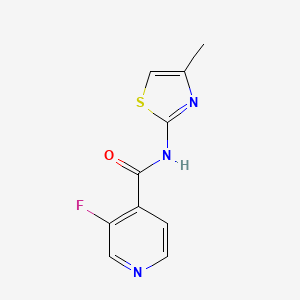
N-(2,4-difluorophenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-difluorophenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of fluorine atoms in the phenyl ring and the oxan-4-yl group in the pyrimidine ring contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors such as 2,4-difluorobenzaldehyde with guanidine in the presence of a base like sodium methoxide.
Introduction of the Oxan-4-yl Group: The oxan-4-yl group is introduced through a nucleophilic substitution reaction using oxan-4-yl chloride and a suitable base.
Methylation: The methyl group is introduced via a methylation reaction using methyl iodide and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
N-(2,4-difluorophenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a kinase inhibitor, which could be useful in the treatment of cancer and inflammatory diseases.
Biology: The compound is used in biological assays to study its effects on cellular pathways and protein interactions.
Pharmaceuticals: It is explored as a lead compound for the development of new drugs targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
6-(2,4-difluorophenoxy)-8-methyl-2-[(oxan-4-yl)amino]-7H,8H-pyrido[2,3-d]pyrimidin-7-one: A kinase inhibitor with a similar structure but different biological activity.
Palbociclib: A pyridopyrimidine derivative used as a breast cancer drug.
Dilmapimod: A pyridopyrimidine derivative with potential activity against rheumatoid arthritis.
Uniqueness
N-(2,4-difluorophenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the oxan-4-yl group and the difluorophenyl moiety enhances its binding affinity and selectivity towards certain molecular targets, making it a valuable compound for drug development and research.
Properties
Molecular Formula |
C16H17F2N3O |
|---|---|
Molecular Weight |
305.32 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C16H17F2N3O/c1-10-19-15(11-4-6-22-7-5-11)9-16(20-10)21-14-3-2-12(17)8-13(14)18/h2-3,8-9,11H,4-7H2,1H3,(H,19,20,21) |
InChI Key |
CQMSSFAZQBKEME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=C(C=C(C=C2)F)F)C3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-tert-butyl-3-({[6-(3-fluorophenyl)pyridazin-3-yl]oxy}methyl)pyrrolidine-1-carboxamide](/img/structure/B12239564.png)
![2-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B12239568.png)
![1-(3-Methoxyphenyl)-4-[(pyridin-4-yl)methyl]piperazine](/img/structure/B12239569.png)
![2-fluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzene-1-sulfonamide](/img/structure/B12239597.png)

![4-[(4-{[(5-Fluoro-6-methylpyrimidin-4-yl)(methyl)amino]methyl}piperidin-1-yl)methyl]benzonitrile](/img/structure/B12239601.png)
![2-[(1-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methoxy]pyrimidine](/img/structure/B12239604.png)
![5-Fluoro-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine](/img/structure/B12239609.png)
![1-(3-Methoxyphenyl)-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B12239610.png)
![5-Fluoro-2-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12239618.png)


{[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}amine](/img/structure/B12239651.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B12239655.png)
